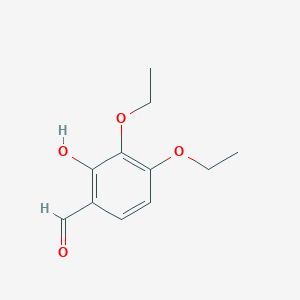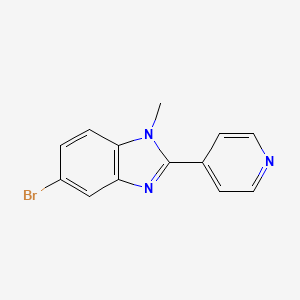
4-Chloro-2-methoxy-1,8-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-methoxy-1,8-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a chlorine atom at the 4th position and a methoxy group at the 2nd position on the naphthyridine ring.
Preparation Methods
The synthesis of 1,8-naphthyridines, including 4-Chloro-2-methoxy-1,8-naphthyridine, can be achieved through various methods. Some of the common synthetic routes include:
Multicomponent Reactions (MCRs): These reactions involve the combination of multiple reactants in a single reaction vessel to form the desired product.
Friedländer Approach: This method involves the cyclization of 2-aminopyridine derivatives with carbonyl compounds under acidic or basic conditions.
Metal-Catalyzed Synthesis: Transition metal catalysts, such as palladium or copper, can be used to facilitate the formation of naphthyridine rings through cross-coupling reactions.
Industrial production methods for this compound typically involve optimizing these synthetic routes to achieve high yields and purity.
Chemical Reactions Analysis
4-Chloro-2-methoxy-1,8-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form naphthyridine N-oxides or reduction to form dihydronaphthyridines.
Cross-Coupling Reactions: Metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, can be used to introduce various substituents onto the naphthyridine ring.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Chloro-2-methoxy-1,8-naphthyridine has a wide range of applications in scientific research, including:
Medicinal Chemistry: Naphthyridine derivatives have been studied for their potential as antibacterial, antiviral, and anticancer agents.
Materials Science: Naphthyridines are used as ligands in coordination chemistry, components of light-emitting diodes, dye-sensitized solar cells, and molecular sensors.
Chemical Biology: The compound can be used as a building block for the synthesis of more complex molecules with potential biological activities.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methoxy-1,8-naphthyridine depends on its specific application. In medicinal chemistry, naphthyridine derivatives exert their effects by interacting with molecular targets such as bacterial DNA gyrase or topoisomerase IV, leading to the inhibition of bacterial DNA replication . The exact molecular pathways involved can vary depending on the specific derivative and its target.
Comparison with Similar Compounds
4-Chloro-2-methoxy-1,8-naphthyridine can be compared with other similar compounds, such as:
2-Methyl-1,8-naphthyridine: This compound lacks the chlorine and methoxy substituents, which can affect its chemical reactivity and biological activity.
6-Fluoro-2-methyl-1,8-naphthyridine: The presence of a fluorine atom at the 6th position can enhance the compound’s stability and biological activity.
8-Chloro-2-methyl-6-phenyl-2,4-dihydro-1H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-one:
Properties
Molecular Formula |
C9H7ClN2O |
|---|---|
Molecular Weight |
194.62 g/mol |
IUPAC Name |
4-chloro-2-methoxy-1,8-naphthyridine |
InChI |
InChI=1S/C9H7ClN2O/c1-13-8-5-7(10)6-3-2-4-11-9(6)12-8/h2-5H,1H3 |
InChI Key |
PUDWEPNKXOHEQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C=CC=N2)C(=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


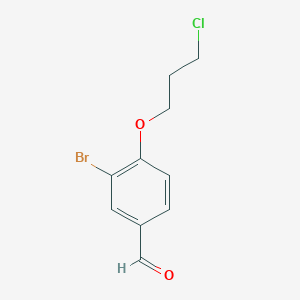
![4-[3-(Bromomethyl)benzoyl]thiophene-2-sulfonyl chloride](/img/structure/B13872265.png)
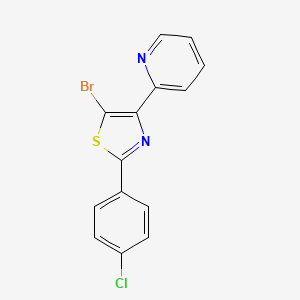
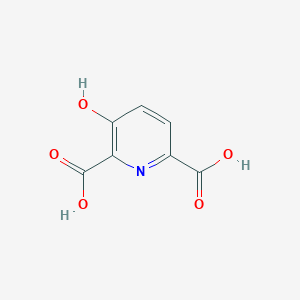

![[2-[1-[(2-Methoxy-2-oxoethyl)amino]ethyl]thiophen-3-yl]boronic acid](/img/structure/B13872288.png)
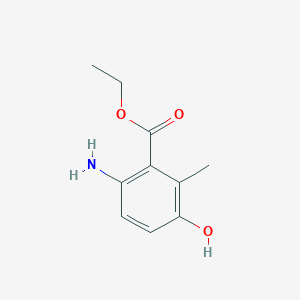
![8-bromo-1-methyl-1H-imidazo[4,5-c]quinoline](/img/structure/B13872306.png)
![4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]aniline](/img/structure/B13872314.png)

![3,5-Dichloro-4-[(5-methyl-1,3-benzothiazol-2-yl)methyl]aniline](/img/structure/B13872325.png)
